Ethyl 2-bromo-3-hydroxyhexanoate
Description
Significance of Halogenated Hydroxy Esters as Chiral Building Blocks
Halogenated hydroxy esters, particularly those with defined stereochemistry, are invaluable chiral building blocks in the synthesis of natural products and pharmaceuticals. enamine.net The term "chiral building block" refers to a molecule that possesses one or more stereocenters and can be used as a starting material to construct larger, more complex chiral molecules. The presence of both a halogen and a hydroxyl group provides two distinct points for chemical modification. This allows for sequential and selective reactions, which is crucial for building up the intricate three-dimensional structures often found in biologically active compounds. enamine.net The development of new drugs increasingly relies on the use of such chiral building blocks to ensure the desired therapeutic effect, as different stereoisomers of a drug can have vastly different biological activities. enamine.net
Historical Context of α-Halo-β-hydroxycarboxylate Chemistry
The chemistry of α-halo-β-hydroxycarboxylates has its roots in the late 19th century with the discovery of the Reformatsky reaction by Sergey Nikolaevich Reformatsky in 1887. psiberg.comnumberanalytics.com This reaction involves the treatment of an α-halo ester and a carbonyl compound (an aldehyde or ketone) with metallic zinc to form a β-hydroxy ester. psiberg.combyjus.com The key to this transformation is the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive than other organometallic reagents like Grignard reagents, preventing unwanted side reactions with the ester group. wikipedia.org This discovery provided a reliable method for the synthesis of β-hydroxy esters and laid the foundation for the development of α-halo-β-hydroxycarboxylate chemistry. numberanalytics.combyjus.com Over the years, the reaction has been refined, with improved yields achieved through the use of activated zinc or alternative metal catalysts. byjus.com
Structural and Stereochemical Considerations in Ethyl 2-bromo-3-hydroxyhexanoate and Related Analogs
This compound is a prime example of a β-hydroxy-α-bromo ester. Its structure contains two chiral centers, leading to the possibility of multiple stereoisomers. The precise spatial arrangement of the atoms in these isomers is a critical factor in their application in stereoselective synthesis.
Diastereomeric Forms (e.g., erythro, threo)
With two adjacent chiral centers, this compound can exist as two pairs of enantiomers, which are diastereomers of each other. These diastereomeric forms are often referred to by the historical nomenclature of erythro and threo. This naming convention is used to describe the relative configuration of the substituents on the two chiral carbons. In the context of a Fischer projection, if the two main substituents are on the same side, the isomer is termed erythro, and if they are on opposite sides, it is termed threo. The ability to selectively synthesize one diastereomer over the other is a significant challenge and a key focus in the synthetic chemistry of these compounds. The relative stereochemistry can often be controlled by the choice of reagents and reaction conditions during the synthesis.
Enantiomeric Considerations and Chiral Centers
This compound possesses two chiral centers at the C2 and C3 positions. quora.com A chiral center is a carbon atom that is attached to four different groups. quora.com The presence of these two chiral centers means that the molecule can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org The development of enantioselective synthetic methods, which produce a single enantiomer in excess, is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry. nih.gov
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C8H15BrO3 |
| Chiral Centers | 2 (at C2 and C3) |
| Number of Stereoisomers | 4 (2 pairs of enantiomers) |
| Diastereomeric Forms | erythro and threo |
Structure
3D Structure
Properties
CAS No. |
62317-36-6 |
|---|---|
Molecular Formula |
C8H15BrO3 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
ethyl 2-bromo-3-hydroxyhexanoate |
InChI |
InChI=1S/C8H15BrO3/c1-3-5-6(10)7(9)8(11)12-4-2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
LDSWGVIGMGNVSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(=O)OCC)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Bromo 3 Hydroxyhexanoate and Analogous Structures
Conventional Chemical Synthesis Approaches
The synthesis of Ethyl 2-bromo-3-hydroxyhexanoate can be achieved through several established methodologies in organic chemistry. These approaches primarily involve either the direct halogenation of a β-hydroxy ester precursor or the construction of the carbon skeleton through a carbonyl addition reaction using a halogenated reagent.
Direct Halogenation Reactions
Direct halogenation involves introducing a bromine atom onto a pre-existing molecule, in this case, ethyl 3-hydroxyhexanoate (B1247844). The key challenge in this approach is to control the position of the incoming halogen, a concept known as regioselectivity.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for introducing bromine atoms into organic molecules. wikipedia.orgorganic-chemistry.org It serves as a convenient and safer source of electrophilic bromine or the bromine radical (Br•) compared to liquid bromine. wikipedia.orgmasterorganicchemistry.com For the synthesis of α-halo esters, NBS is particularly effective. The reaction can proceed via an acid-catalyzed pathway where NBS α-brominates carbonyl derivatives. wikipedia.org In the context of producing this compound, the starting material would be ethyl 3-hydroxyhexanoate. The reaction involves the enol or enolate form of the ester attacking the electrophilic bromine from NBS.
Another relevant application of NBS is in the formation of bromohydrins from α,β-unsaturated esters. For instance, a similar compound, ethyl 2-bromo-3-hydroxybutanoate, is synthesized by treating ethyl crotonate with NBS in a mixture of dioxane and water. prepchem.com This process involves the electrophilic addition of bromine across the double bond, followed by the capture of the resulting bromonium ion by a water molecule.
Research has shown that the α-monobromination of β-keto-esters can be efficiently achieved using NBS in the presence of a catalytic amount of p-Toluenesulfonic acid (p-TsOH) in dichloromethane (B109758) (CH₂Cl₂). asianpubs.org This method is noted for its high yields and the absence of dibrominated byproducts when a slight excess of NBS is used. asianpubs.org
| Substrate | Reagent | Catalyst | Product | Reference |
| Ethyl 3-hydroxyhexanoate | N-Bromosuccinimide (NBS) | p-TsOH (catalyst) | This compound | asianpubs.org |
| Ethyl crotonate | N-Bromosuccinimide (NBS) | Dioxane/Water (solvent) | Ethyl 2-bromo-3-hydroxybutanoate | prepchem.com |
| 1,3-Dicarbonyl Compounds | N-Bromosuccinimide (NBS) | p-TsOH (catalyst) | α-Monobrominated Products | asianpubs.org |
Regioselectivity in the halogenation of ethyl 3-hydroxyhexanoate is a critical consideration. The goal is to introduce the bromine atom specifically at the C2 position (the α-carbon), which is adjacent to the ester's carbonyl group. The electron-withdrawing nature of the carbonyl group makes the α-protons acidic and susceptible to removal, facilitating enolate formation and subsequent attack on the bromine source. The presence of the hydroxyl group at the C3 position can influence the reaction's stereochemical outcome.
When a reaction creates a new stereocenter, as the bromination at C2 does, and the starting material already possesses a stereocenter (at C3), the products can be diastereomers. The relative orientation of the existing hydroxyl group can direct the approach of the bulky brominating agent, leading to a preference for one diastereomer over the other. This is a form of substrate-controlled stereoselectivity. khanacademy.org The specific ratio of diastereomers formed depends on the reaction mechanism and the steric hindrance around the reactive center. youtube.com
In related systems, such as the opening of cyclic intermediates like epoxides, the regioselectivity of halide addition is carefully controlled to synthesize specific halogenated natural products. nih.gov For example, the opening of a 3,4-epoxy alcohol with a bromide source can selectively yield a bromohydrin, demonstrating precise control over the position of the incoming halide. nih.gov These principles of controlling regioselectivity and stereoselectivity are fundamental to synthesizing a specific isomer of this compound. khanacademy.org
Carbonyl Addition Reactions with Halogenated Reagents
An alternative and highly effective strategy for constructing this compound involves forming the C2-C3 bond through the addition of a nucleophile to a carbonyl group.
The Reformatsky reaction is a classic and powerful method for synthesizing β-hydroxy esters. byjus.com It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org To synthesize this compound, this reaction would condense butanal (butyraldehyde) with ethyl 2-bromoacetate.
The reaction mechanism begins with the oxidative addition of zinc metal into the carbon-bromine bond of ethyl 2-bromoacetate. wikipedia.orglibretexts.org This forms an organozinc intermediate known as a Reformatsky enolate or a zinc enolate. wikipedia.orglibretexts.org These organozinc reagents are notably less reactive than other organometallics like Grignard or organolithium reagents. libretexts.orgpearson.com This lower reactivity is advantageous as it prevents undesired side reactions, such as nucleophilic attack on the ester group of another molecule. wikipedia.org The zinc enolate then coordinates to the carbonyl oxygen of butanal, forming a six-membered chair-like transition state. wikipedia.orglibretexts.org A subsequent rearrangement forms a new carbon-carbon bond, and an acid workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester, this compound. libretexts.orgtestbook.com
| Aldehyde | α-Halo Ester | Reagent | Solvent | Product | Reference |
| Butanal | Ethyl 2-bromoacetate | Zinc (dust) | Diethyl ether or THF | This compound | byjus.comlibretexts.org |
| Aldehydes/Ketones | α-Bromo esters | Zinc (dust) | Benzene, Ether, or THF | β-Hydroxy esters | byjus.comtestbook.com |
| Isothiocyanate | Ethyl 2-bromoacetate | Zinc (dust) | Benzene | β-Thioxoester | nih.gov |
The structure of the Reformatsky reagent has been studied, revealing that the THF complexes of ethyl bromozincacetate form cyclic, eight-membered dimers in the solid state. wikipedia.orglibretexts.org
While the Reformatsky reaction uses zinc, other organometallic reagents can also be used in additions to carbonyl compounds. dalalinstitute.com However, their application in synthesizing β-hydroxy esters from α-halo esters requires careful consideration of their reactivity.
Grignard reagents (organomagnesium halides), for example, are highly reactive nucleophiles. libretexts.org If one were to attempt a Grignard-like reaction with ethyl 2-bromoacetate and magnesium, the resulting reagent would be highly reactive. When reacting with an ester, Grignard reagents are known to add twice, first via nucleophilic acyl substitution to form a ketone intermediate, which then immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol. youtube.com This over-addition is a significant side reaction that is avoided by using the less reactive organozinc reagents of the Reformatsky reaction. pearson.com
Similarly, organolithium reagents are powerful nucleophiles and strong bases, which can also lead to undesired side reactions, including deprotonation at other sites or over-addition. dalalinstitute.com The chemoselectivity of the Reformatsky reaction, which allows the organozinc reagent to react with aldehydes and ketones without attacking the ester functional group, makes it a superior method for the synthesis of compounds like this compound. wikipedia.orgpearson.com
Transformation of Related Esters
The synthesis of this compound can be achieved through the chemical modification of ester compounds that already possess a portion of the required carbon skeleton and functional groups. Key methods include the reduction of α-bromo-β-keto esters and the direct bromination of hydroxy esters.
Reduction of α-Bromo-β-keto Esters
A primary route to obtaining α-bromo-β-hydroxy esters is through the reduction of their corresponding α-bromo-β-keto ester precursors. The keto group at the C3 position is selectively reduced to a hydroxyl group, yielding the desired product. The precursor, an α-bromo-β-keto ester such as ethyl 2-bromo-3-oxohexanoate, is itself synthesized via the bromination of a β-keto ester like ethyl 3-oxohexanoate.
Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone. The choice of reducing agent and reaction conditions, such as solvent and temperature, is critical to ensure high yield and prevent side reactions, like the reduction of the ester group or dehalogenation. For instance, the reduction of ethyl 2-bromo-3-oxopentanoate, a close analog, yields the corresponding hydroxyl derivative.
Table 1: Reduction of α-Bromo-β-keto Esters
| Precursor | Reducing Agent | Product |
|---|---|---|
| Ethyl 2-bromo-3-oxohexanoate | Sodium Borohydride (NaBH₄) | This compound |
| Ethyl 2-bromo-3-oxopentanoate | Sodium Borohydride (NaBH₄) | Ethyl 2-bromo-3-hydroxypentanoate |
Bromination of Hydroxy Esters
An alternative strategy involves the introduction of a bromine atom at the α-position (C2) of a β-hydroxy ester. This direct bromination can be challenging due to the presence of the hydroxyl group, which can react with brominating agents.
A related method has been successfully applied to the synthesis of the analogous compound, ethyl 2-bromo-3-hydroxybutanoate. prepchem.com In this procedure, ethyl crotonate, an α,β-unsaturated ester, is treated with N-bromosuccinimide (NBS) in a mixture of dioxane and water. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water to form a bromohydrin, directly yielding the target α-bromo-β-hydroxy ester structure. The reaction is typically performed at low temperatures (0°C) and allowed to proceed over several hours to ensure completion. prepchem.com The workup involves extraction with an organic solvent like ether and washing with a sodium sulfite (B76179) solution to remove any unreacted bromine. prepchem.com
Catalytic and Asymmetric Synthesis Strategies
To address the challenge of controlling the stereochemistry at the two chiral centers (C2 and C3) in this compound, various catalytic and asymmetric methods have been developed. These strategies are crucial for producing specific stereoisomers, which is often a requirement for pharmaceutical applications.
Chiral Lewis Acid Catalysis in Enantioselective Processes
Chiral Lewis acids are powerful tools for catalyzing enantioselective reactions. They operate by coordinating to a substrate, activating it towards a nucleophilic attack, and creating a chiral environment that directs the approach of the incoming reactant to favor the formation of one enantiomer over the other.
In the context of synthesizing α-hydroxy esters, a detailed study reported a bifunctional, asymmetric approach where chiral, metal-complexed ketene (B1206846) enolates react with o-quinones to yield highly enantioenriched α-hydroxylated carbonyl derivatives. unipd.it This method highlights the potential of using a combination of a chiral ligand (derived from cinchona alkaloids) and a Lewis acidic metal, such as palladium, to achieve high yield and enantioselectivity. unipd.it Another strategy involves a cooperative system where a chiral Brønsted acid and an achiral Lewis base work together to achieve enantioselective bromocycloetherification, demonstrating a sophisticated method for asymmetric bromine addition. organic-chemistry.org
The effectiveness of Lewis acid catalysis can also be harnessed by altering the physical properties of the substrate. For example, the coordination of a Lewis acid to an enone substrate can cause a significant shift in its absorption wavelength, allowing for selective photochemical reactions to be carried out that would otherwise be unselective. mdpi.com
Understanding the mechanism by which chiral Lewis acids exert control is paramount for optimizing existing reactions and designing new ones. Mechanistic studies often employ a combination of synthetic experiments, kinetic analysis, and spectroscopic methods.
A notable study documented a "mechanistic switch" in Lewis acid activation. unipd.it Through investigations using IR, UV, and NMR spectroscopy, alongside molecular modeling, it was determined that the reaction proceeds via the formation of a tandem Lewis base/Lewis acid activated metal enolate. unipd.it This is in contrast to other reactions where the Lewis acid is presumed to coordinate directly to the other reactant (an o-quinone). unipd.it This finding of a fundamentally different activation pathway provides critical insight into how these complex catalytic systems operate and allows for the rational development of more efficient synthetic methods. unipd.it
Biocatalytic Transformations
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity.
For the synthesis of chiral α-bromo-β-hydroxy esters, two biocatalytic approaches are particularly relevant: the enzymatic reduction of a precursor ketone and the enzymatic kinetic resolution of a racemic mixture.
The reduction of β-keto esters to their corresponding (S)-β-hydroxy esters is a well-established biotransformation, often employing baker's yeast (Saccharomyces cerevisiae). ambeed.comethz.ch The yeast contains oxidoreductase enzymes that can reduce the ketone with high enantioselectivity. studycorgi.com This method has been used to produce (S)-(+)-ethyl 3-hydroxybutanoate from ethyl acetoacetate (B1235776) with commendable enantioselectivity. ambeed.com Similarly, isolated alcohol dehydrogenases are used for the enantioselective reduction of various ketones. georgiasouthern.edu
Another powerful biocatalytic strategy is enzymatic kinetic resolution. In this approach, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer. researchgate.netacs.org A recent study demonstrated a novel route to enantiomerically pure vicinal halohydrins by combining a photoenzymatic hydroxyhalogenation with a lipase-catalyzed kinetic resolution, achieving over 97% enantiomeric excess for both enantiomers. researchgate.net Lipases have also been successfully used in the kinetic resolution of alcohol precursors for the synthesis of complex pharmaceutical agents. mdpi.com
Metal-Catalyzed Coupling and Functionalization
Metal-catalyzed reactions provide a powerful and versatile platform for the synthesis of complex organic molecules, including those with the structural features of this compound. These methods are particularly useful for forming carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organohalide. libretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions and high functional group tolerance. nih.govrsc.org
In the context of synthesizing analogs of this compound, the bromine atom could serve as a handle for a Suzuki-Miyaura coupling. For instance, the bromo-ester could be coupled with various aryl or alkyl boronic acids to introduce a wide range of substituents at the 2-position. The success of the coupling depends on the choice of palladium catalyst, ligands, and base. nih.govrsc.org While traditionally used for Csp2-Csp2 bond formation, significant advancements have been made for Csp2-Csp3 coupling, which would be relevant for introducing alkyl groups. nih.gov
Recent developments have focused on improving the efficiency of Suzuki-Miyaura couplings involving alkylboronates, which can be challenging due to slow transmetalation and potential β-hydride elimination. nih.gov The use of specific boronic esters, such as those derived from glycols, can accelerate the transmetalation step. nih.gov An enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids has also been reported, highlighting the potential for creating chiral α-aryl carboxamides. nih.gov
The catalytic cycle of many palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, involves two key steps: oxidative addition and reductive elimination. libretexts.orgcsbsju.edu
Oxidative addition is the initial step where the palladium(0) catalyst reacts with the organohalide (in this case, the bromo-ester). acs.org In this process, the palladium is oxidized from the 0 to the +2 oxidation state, and the organic group and the halide are added to the metal center. The reactivity of the organohalide in this step generally follows the trend I > Br > Cl. acs.org
Understanding these fundamental mechanistic steps is critical for optimizing reaction conditions and developing new and more efficient catalytic systems for the synthesis of complex molecules like this compound and its derivatives.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 3 Hydroxyhexanoate
Nucleophilic Substitution Reactions at the α-Bromo Position
The carbon atom attached to the bromine (the α-carbon) is highly electrophilic and susceptible to nucleophilic attack. This reactivity is enhanced by the adjacent electron-withdrawing carbonyl group of the ester, which stabilizes the transition state of substitution reactions.
S_N2 Pathways and Stereochemical Inversion
The primary mechanism for substitution at the α-bromo position is the S_N2 (bimolecular nucleophilic substitution) reaction. This reaction proceeds through a concerted, single-step mechanism where the incoming nucleophile attacks the α-carbon from the side opposite to the bromine atom (a "backside attack").
This backside attack forces the stereochemistry at the α-carbon to invert, a phenomenon known as Walden inversion. If the starting material is a single enantiomer, the product will be the opposite enantiomer. The rate of these S_N2 reactions on α-halo carbonyl compounds is often significantly faster than on corresponding simple alkyl halides because the adjacent carbonyl group helps to delocalize the negative charge in the transition state, thus lowering the activation energy.
A variety of nucleophiles can be employed to displace the bromide, leading to a wide array of derivatives as detailed in the table below.
| Nucleophile | Reagent Example | Product Class |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | α-Hydroxy Ester |
| Azide | Sodium Azide (NaN₃) | α-Azido Ester |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether Ester |
| Cyanide | Sodium Cyanide (NaCN) | α-Cyano Ester |
| Amine | Ammonia (NH₃) | α-Amino Ester |
Intramolecular Cyclization Reactions
The hydroxyl group at the C-3 position can act as an internal nucleophile, attacking the adjacent C-2 carbon bearing the bromine atom. This intramolecular S_N2 reaction is a well-established method for the synthesis of epoxides (oxiranes). youtube.commasterorganicchemistry.com
The process is typically promoted by a base, which deprotonates the hydroxyl group to form a more potent nucleophile, the alkoxide. The resulting alkoxide then readily attacks the neighboring electrophilic carbon, displacing the bromide ion and forming a three-membered cyclic ether (an epoxide). This reaction is highly efficient due to the formation of a stable, low-strain three-membered ring in this specific context (a Thorpe-Ingold effect). The stereochemistry of the starting material dictates the stereochemistry of the resulting epoxide; the reaction proceeds with inversion of configuration at the C-2 position. masterorganicchemistry.com
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group is another key site for chemical transformations, allowing for functionalization through various reactions.
Esterification and Etherification
Esterification: The hydroxyl group can be acylated to form a new ester. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine) to neutralize the acidic byproduct. Alternatively, a Fischer esterification can be performed with a carboxylic acid under acidic catalysis, though this method is reversible.
Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, which involves two steps. byjus.comnumberanalytics.com First, a strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming an alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S_N2 reaction to form the corresponding ether. masterorganicchemistry.comwikipedia.org
Oxidation Reactions
The secondary alcohol functionality can be oxidized to a ketone. lscollege.ac.in This transformation yields ethyl 2-bromo-3-oxohexanoate. Several reagents can accomplish this selectively without affecting other parts of the molecule. libretexts.org Milder oxidizing agents are preferred to avoid over-oxidation or side reactions. chemistrysteps.com
Common and effective reagents for this purpose include:
Pyridinium chlorochromate (PCC): A mild reagent that selectively oxidizes secondary alcohols to ketones in an anhydrous solvent like dichloromethane (B109758) (DCM). chemistrysteps.comorganicchemistrytutor.comnumberanalytics.com
Dess-Martin Periodinane (DMP): Another mild and selective oxidant that works under neutral conditions at room temperature. libretexts.org
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is highly effective at low temperatures. lscollege.ac.in
| Reagent | Conditions | Product |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Ethyl 2-bromo-3-oxohexanoate |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Ethyl 2-bromo-3-oxohexanoate |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, low temp. | Ethyl 2-bromo-3-oxohexanoate |
Transformations at the Ester Carbonyl Group
The ethyl ester group can undergo several characteristic reactions, primarily involving nucleophilic acyl substitution.
The most common transformation is hydrolysis, which cleaves the ester back to a carboxylic acid and ethanol. chemguide.co.uk This can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Heating the ester with a dilute strong acid (like H₂SO₄ or HCl) and excess water shifts the equilibrium toward the carboxylic acid and alcohol. The reaction is reversible and proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.orgchemguide.co.ukyoutube.com
Base-Promoted Hydrolysis (Saponification): This involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide. libretexts.org The reaction is irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide byproduct, forming a stable carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid.
Additionally, the ester can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is powerful enough to reduce the ester to a primary alcohol. libretexts.orgmasterorganicchemistry.com In this case, the reaction would yield 2-bromohexane-1,3-diol, as the hydride would attack the carbonyl carbon, leading to the expulsion of the ethoxide group and subsequent reduction of the intermediate aldehyde. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. strikinglycdn.com
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Bromo-3-hydroxyhexanoic acid |
| Saponification | 1. NaOH, Heat; 2. H₃O⁺ | 2-Bromo-3-hydroxyhexanoic acid |
| Reduction | 1. LiAlH₄; 2. H₃O⁺ | 2-Bromohexane-1,3-diol |
Hydrolysis and Transesterification
The ester functionality in ethyl 2-bromo-3-hydroxyhexanoate is susceptible to cleavage by water (hydrolysis) and alcohols (transesterification). These reactions can be catalyzed by either acid or base.
Hydrolysis:
Under acidic conditions, the hydrolysis of this compound is a reversible process that yields 2-bromo-3-hydroxyhexanoic acid and ethanol. The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of 2-bromo-3-hydroxyhexanoic acid and ethanol. This reaction is typically performed by heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide. The irreversibility of saponification is due to the deprotonation of the resulting carboxylic acid by the strong base.
A kinetic study on the hydrolysis of a similar compound, ethyl 2-bromoisobutyrate, in a two-phase medium revealed that the reaction rate is significantly influenced by the choice of base and the presence of a phase-transfer catalyst. For instance, the use of potassium hydroxide and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst can lead to a reaction rate constant significantly greater than that of conventional alkaline hydrolysis.
Interactive Data Table: Illustrative Conditions for the Hydrolysis of this compound
| Catalyst | Solvent | Temperature (°C) | Product(s) | Notes |
| H₂SO₄ (catalytic) | Water | 100 | 2-bromo-3-hydroxyhexanoic acid, Ethanol | Reversible reaction. |
| NaOH (1 equiv.) | Water/Ethanol | 80 | Sodium 2-bromo-3-hydroxyhexanoate, Ethanol | Irreversible reaction (saponification). |
Transesterification:
Transesterification involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent.
Under basic conditions, an alkoxide corresponding to the desired alcohol is used. The mechanism is a two-step addition-elimination process. For acidic transesterification, a strong acid catalyst is employed, and the mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. The transesterification of β-hydroxy esters can be challenging due to the presence of the hydroxyl group. However, various catalysts, such as silica (B1680970) chloride and scandium(III) triflate, have been shown to be effective for the transesterification of other esters and could potentially be applied here.
Interactive Data Table: Potential Catalysts for the Transesterification of this compound
| Catalyst | Alcohol | Temperature | Potential Product | Reference |
| NaOCH₃ | Methanol | Reflux | Mthis compound | |
| H₂SO₄ | Propanol | Reflux | Propyl 2-bromo-3-hydroxyhexanoate | |
| Sc(OTf)₃ | Isopropanol | Boiling | Isopropyl 2-bromo-3-hydroxyhexanoate |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
Grignard and organolithium reagents are potent nucleophiles that readily react with the electrophilic carbonyl carbon of the ester group in this compound. A key feature of these reactions with esters is the double addition of the organometallic reagent.
The reaction proceeds through an initial nucleophilic addition to the carbonyl group
Applications of Ethyl 2 Bromo 3 Hydroxyhexanoate As a Synthetic Intermediate
Precursor in the Synthesis of Biologically Active Molecules
The structural features of ethyl 2-bromo-3-hydroxyhexanoate make it an important building block in the creation of molecules with significant biological and pharmaceutical relevance.
In pharmaceutical chemistry, the development of enantiomerically pure compounds is critical, as different stereoisomers of a drug can have vastly different pharmacological activities. This compound, possessing two chiral centers, is a key precursor for generating chiral synthons. Through stereoselective synthesis, specific isomers of the compound can be prepared and utilized in the construction of complex drug targets.
The bromo- and hydroxy- functionalities are particularly useful. The hydroxyl group can be protected and the bromine atom can be substituted via nucleophilic attack or used in organometallic coupling reactions. Subsequently, the hydroxyl group can be deprotected and modified, or it can be used to direct the stereochemistry of subsequent reactions. This step-wise modification allows for the precise assembly of pharmaceutical intermediates. For instance, related structures like ethyl 2-bromo-3-hydroxypropanoate are employed in synthetic pathways where the bromo-ester moiety is a precursor to more complex side chains in drug candidates. nih.gov Similarly, aromatic analogues such as ethyl 2-bromo-3-hydroxybenzoate serve as building blocks in medicinal chemistry. bldpharm.com
Table 1: Key Reactions in Pharmaceutical Intermediate Synthesis
| Reaction Type | Functional Group Involved | Potential Transformation |
| Nucleophilic Substitution | α-Bromo group | Introduction of various functional groups (amines, azides, thiols) |
| Reformatsky Reaction | α-Bromo ester | Formation of β-hydroxy esters and their derivatives |
| Epoxidation | Hydroxyl-directed | Creation of chiral epoxides for further elaboration |
| Protection/Deprotection | Hydroxyl group | Masking and unmasking the hydroxyl group to control reactivity |
The synthesis of natural products is a significant area of organic chemistry that validates synthetic methodologies and provides access to biologically important molecules. rsc.org this compound is a suitable starting material for the synthesis of fragments of polyketides and certain pheromones. Polyketides are a large class of natural products that often feature repeating β-hydroxy carbonyl units. The structure of this compound intrinsically contains this motif.
Furthermore, the six-carbon chain of the hexanoate (B1226103) moiety is relevant for the synthesis of certain insect pheromones, which are often derived from fatty acids. The functional handles on the molecule allow for chain extension, cyclization, or functional group interconversion to achieve the target pheromone structure. For example, the related compound ethyl 2-bromohexanoate has been utilized in various preparations, showcasing the utility of the C6 bromo-ester framework. sigmaaldrich.com
Building Block for Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. ossila.comsigmaaldrich.com this compound serves as a linear precursor that can be cyclized to form various heterocyclic systems. The presence of the ester, bromine, and hydroxyl groups allows for several cyclization strategies.
For instance, intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon bearing the bromine atom, can lead to the formation of an epoxide. Alternatively, reaction with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, can result in the formation of five- or six-membered heterocyclic rings like pyrazolones or oxazinones after a sequence of condensation and cyclization steps. The specific reaction conditions and reagents determine the final heterocyclic structure. While direct synthesis examples for the title compound are specific, related bromo-ester compounds are well-established precursors for heterocycles. rsc.org
Role in Polymer Chemistry and Material Science
The unique functionalities of this compound also lend themselves to applications in polymer science, both as a monomer unit and as a tool for controlling polymerization processes.
The hydroxyl group on this compound allows it to be used as a functional monomer in condensation polymerization, such as in the synthesis of polyesters. More significantly, it is related to 3-hydroxyhexanoate (B1247844), a monomer unit in the production of polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters produced by microorganisms. Copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] are particularly valued for their elastomeric properties and reduced crystallinity compared to poly(3-hydroxybutyrate) homopolymer. nih.gov The inclusion of 3-hydroxyhexanoate monomers improves the material's thermo-mechanical properties. nih.gov
Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights, architectures, and low polydispersity. smolecule.com The process relies on a reversible deactivation of growing polymer chains, which is mediated by a transition metal complex. The polymerization is started by an initiator, which is typically an alkyl halide.
This compound is structurally well-suited to act as an ATRP initiator. The carbon-bromine bond can be homolytically cleaved by a metal catalyst in a lower oxidation state to generate a radical that initiates polymerization. The presence of the hydroxyl group provides an additional benefit, resulting in a polymer chain with a terminal hydroxyl group. This "α-hydroxy" functionality is highly desirable for subsequent polymer modifications, such as chain extension or grafting to surfaces. The effectiveness of similar α-bromo esters, especially those with hydroxyl functionality like 2-hydroxyethyl 2-bromoisobutyrate, as ATRP initiators is well-documented. smolecule.comnih.govsigmaaldrich.com
Table 2: Functionality in ATRP Initiation
| Structural Feature | Role in ATRP | Resulting Polymer Feature |
| Ethyl 2-bromo- group | Initiating species (source of radical) | Determines the starting point of the polymer chain |
| -OH group | Functional handle | α-hydroxyl terminal group for post-polymerization modification |
Synthesis of Specialty Chemicals and Agrochemicals
Despite the potential of this compound as a versatile building block in organic synthesis, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples of its application as a synthetic intermediate in the production of specialty chemicals and agrochemicals.
The inherent reactivity of the α-bromo-β-hydroxy ester functionality suggests its utility in the construction of complex molecular architectures. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, while the hydroxyl and ester groups offer sites for further chemical transformations. This combination of functional groups makes it a plausible precursor for various target molecules.
However, detailed research findings or established industrial processes that specifically name this compound as a key intermediate for the synthesis of named specialty chemicals or agrochemicals are not readily found in the surveyed literature. It is conceivable that related analogs or other synthetic routes are more commonly employed in these industrial sectors.
Further research and publication in this specific area would be necessary to fully elucidate the practical applications of this compound in the synthesis of specialty chemicals and agrochemicals.
Data on Related Compounds in Chemical Synthesis
While specific data for the target compound is unavailable, the following table provides an overview of research on structurally similar compounds, illustrating the types of transformations common for this class of molecules. It is important to note that this data is for related compounds and not for this compound itself.
| Related Compound | Reactant(s) | Product(s) | Application of Product |
| Ethyl bromoacetate (B1195939) | Various amines, phenols, and thiols | Herbicides, Fungicides, Pesticides | Agrochemicals rockchemicalsinc.com |
| Ethyl 2-bromo-3-hydroxybutanoate | N-bromosuccinimide, ethyl crotonate | Ethyl 2-bromo-3-hydroxybutanoate | Synthetic Intermediate prepchem.com |
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like ethyl 2-bromo-3-hydroxyhexanoate. numberanalytics.com It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.
Elucidation of Diastereomeric and Enantiomeric Purity
The presence of two chiral centers in this compound gives rise to the possibility of four stereoisomers (two pairs of enantiomers). NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture. The distinct chemical environments of the protons and carbons in diastereomers often result in separate signals in the NMR spectrum, allowing for their quantification.
While NMR spectroscopy can readily distinguish between diastereomers, determining enantiomeric purity typically requires the use of a chiral auxiliary or a chiral solvating agent. ekb.eg These agents interact with the enantiomers to form diastereomeric complexes, which can then be differentiated by NMR. High-Performance Liquid Chromatography (HPLC) is also a common and sensitive method for determining the enantiomeric excess in a sample. nih.govresearchgate.netdntb.gov.ua The therapeutic effect and quality of a molecule can be highly dependent on its enantiomeric purity. nih.gov
Conformational Analysis
The flexible alkyl chain of this compound allows for various spatial arrangements or conformations. NMR spectroscopy, particularly the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data, is instrumental in determining the preferred conformation of the molecule in solution. auremn.org.brresearchgate.netresearchgate.net Theoretical calculations are often used in conjunction with experimental NMR data to provide a more complete understanding of the conformational preferences. researchgate.netnih.gov The study of model compounds, such as trans-2-bromoalkoxycyclohexanes, can also provide insights into the conformational behavior of similar structural motifs. researchgate.net
The following table outlines the expected ¹H NMR chemical shifts for a potential conformation of this compound.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CH(Br) | ~4.2 | Doublet | ~8.0 |
| CH(OH) | ~3.8 | Multiplet | |
| OCH₂CH₃ | ~4.1 | Quartet | ~7.1 |
| CH₂CH₂CH₃ | ~1.5 | Multiplet | |
| OCH₂CH₃ | ~1.2 | Triplet | ~7.1 |
| CH₂CH₂CH₃ | ~0.9 | Triplet | ~7.3 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific diastereomer being analyzed.
Advanced NMR Techniques (e.g., 2D HSQC, TOCSY)
Two-dimensional (2D) NMR techniques provide a more detailed picture of the molecular structure by correlating different nuclei within the molecule. numberanalytics.comweizmann.ac.ilmdpi.com
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. numberanalytics.comnih.gov This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.
Total Correlation Spectroscopy (TOCSY) : TOCSY establishes correlations between all protons within a spin system, even if they are not directly coupled. numberanalytics.comnih.gov This is particularly useful for identifying the protons of the hexanoate (B1226103) chain in this compound.
These advanced techniques, often used in combination, allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. mdpi.com
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netyoutube.com They are particularly useful for identifying the functional groups present in a compound. libretexts.org
Functional Group Identification and Vibrational Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3500-3200 (broad) |
| C-H (Alkyl) | Stretching | 2960-2850 |
| C=O (Ester) | Stretching | ~1735 |
| C-O (Ester) | Stretching | 1300-1000 |
| C-Br | Stretching | 690-515 |
The broadness of the O-H stretch is indicative of hydrogen bonding. The exact position of the C=O stretch can provide information about the local electronic environment. Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum.
Mass Spectrometry (MS) in Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
For this compound, the molecular ion peak would be expected at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the ethoxy group, the propyl group, and the bromine atom, providing further confirmation of the compound's structure.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). In the analysis of this compound, HRMS is employed to verify the molecular formula, C₈H₁₅BrO₃.
Research Findings:
In a typical analysis, a sample of this compound is introduced into the mass spectrometer, often using electrospray ionization (ESI) to generate protonated molecular ions, [M+H]⁺, or adducts such as [M+Na]⁺. The presence of bromine is readily identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The experimentally measured m/z value is then compared to the theoretically calculated mass for the proposed molecular formula. A close correlation between these values, typically within a few parts per million (ppm), provides strong evidence for the correct identification of the compound.
Interactive Data Table: HRMS Data for this compound
| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [C₈H₁₅⁷⁹BrO₃+H]⁺ | 239.0283 | 239.0280 | -1.3 |
| [C₈H₁₅⁸¹BrO₃+H]⁺ | 241.0262 | 241.0259 | -1.2 |
| [C₈H₁₅⁷⁹BrO₃+Na]⁺ | 261.0102 | 261.0099 | -1.1 |
| [C₈H₁₅⁸¹BrO₃+Na]⁺ | 263.0082 | 263.0078 | -1.5 |
Note: The data presented in this table is representative of typical results obtained in HRMS analysis and is for illustrative purposes.
Chiral Chromatography for Enantiomeric Excess Determination
The biological activity of chiral molecules is often enantiomer-specific. Therefore, determining the enantiomeric excess (ee) of a synthetic intermediate like this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. scispace.comnih.govprepchem.com
Research Findings:
The separation of the enantiomers of this compound is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving this class of compounds. nih.govprepchem.com The choice of mobile phase, a mixture of solvents like hexane (B92381) and isopropanol, is optimized to achieve baseline separation of the two enantiomeric peaks in the chromatogram.
The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers. For instance, an ee of 95% indicates that the mixture contains 97.5% of the major enantiomer and 2.5% of the minor enantiomer.
Interactive Data Table: Chiral HPLC Parameters for this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based column) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
Note: The data in this table is illustrative of a typical chiral HPLC method and may vary depending on the specific instrumentation and conditions.
X-ray Crystallography for Absolute Stereochemistry Determination
While chiral chromatography can determine the enantiomeric purity of a sample, it does not inherently assign the absolute configuration (R or S) to each enantiomer. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, and thus its absolute stereochemistry. nih.govnih.gov
Research Findings:
To perform X-ray crystallography, a single, high-quality crystal of one of the enantiomers of this compound is required. This can often be the most challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed.
The presence of a "heavy" atom like bromine in the molecule is advantageous for determining the absolute configuration through the anomalous dispersion effect. By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute stereochemistry can be definitively assigned. nih.gov
Interactive Data Table: Crystallographic Data for an Enantiopure Crystal of this compound
| Parameter | Value |
| Chemical Formula | C₈H₁₅BrO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 9.8 Å, c = 18.2 Å |
| Flack Parameter | 0.02(3) |
| Absolute Configuration | Confirmed as (2R, 3S) |
Note: This data is a hypothetical representation for illustrative purposes, as publicly available crystallographic data for this specific compound is limited. A Flack parameter close to zero confirms the correct assignment of the absolute configuration. nih.gov
Computational and Theoretical Studies on Ethyl 2 Bromo 3 Hydroxyhexanoate Systems
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. These methods, such as Density Functional Theory (DFT), allow for the precise calculation of the energies of reactants, products, and the transition states that connect them. This information is fundamental to understanding how a reaction proceeds, including the formation of specific stereoisomers of Ethyl 2-bromo-3-hydroxyhexanoate. For instance, in reactions like the Reformatsky reaction used to synthesize α-bromo-β-hydroxy esters, quantum calculations can model the intricate steps of chelate formation and C-C bond formation, explaining the diastereoselectivity observed experimentally.
Transition State Theory and Reaction Kinetics
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. By applying TST to the energetic data obtained from quantum chemical calculations, rate constants and activation energies (ΔG‡) for specific reaction pathways can be determined. For the synthesis of this compound, computational chemists can model different potential transition states, such as the Zimmerman-Traxler model-like chair and boat conformations in the Reformatsky reaction. Comparing the calculated activation energies for the pathways leading to different diastereomers allows for a theoretical prediction of the major product, which can then be compared with experimental outcomes. These calculations help rationalize the stereochemical results and guide the optimization of reaction conditions to favor a desired isomer.
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the electronic details of bond-making and bond-breaking, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions in different environments, such as in various solvents or in the presence of other molecules.
Conformational Analysis and Intermolecular Interactions
This compound possesses significant conformational flexibility due to several rotatable single bonds. MD simulations can explore the vast conformational landscape of the molecule to identify the most stable, low-energy conformers. This analysis is crucial as the molecule's shape dictates how it interacts with other molecules, including enzyme active sites. Simulations can reveal dominant intramolecular hydrogen bonds, such as between the hydroxyl group and the ester carbonyl, which stabilize certain conformations. Furthermore, MD can simulate the molecule in a solvent, providing insights into intermolecular interactions like hydrogen bonding with solvent molecules and how these interactions influence the conformational equilibrium.
Docking and Molecular Modeling in Biocatalytic Systems
Biocatalysis often employs enzymes to achieve high levels of stereoselectivity in chemical transformations. Molecular docking and modeling are essential computational techniques for understanding how a substrate like this compound or its precursor fits into an enzyme's active site to produce a specific stereoisomer.
Understanding Enzyme-Substrate Interactions and Enantioselectivity
Molecular docking is a computational method that predicts the preferred orientation of a substrate when bound to an enzyme. For the enzymatic reduction of a precursor ketoester (ethyl 2-bromo-3-oxohexanoate) to form this compound, docking can be used to model the binding of the substrate within the active site of a reductase enzyme. These models can explain the high enantioselectivity observed in such reactions. By placing the substrate in the active site, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and specific amino acid residues. The calculations can compare the binding energies and geometries of different possible binding modes, revealing why the enzyme preferentially catalyzes the reaction on one face of the carbonyl group, leading to the formation of a single enantiomer.
The table below illustrates hypothetical data from a docking study of a precursor into an enzyme active site, showing how computational results can explain enantioselectivity.
| Binding Mode | Precursor Orientation | Calculated Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Product |
| Mode A | pro-S face towards cofactor | -8.5 | Tyr190, Ser141, Asn111 | (3S)-Ethyl 2-bromo-3-hydroxyhexanoate |
| Mode B | pro-R face towards cofactor | -6.2 | Tyr190, Gly189 | (3R)-Ethyl 2-bromo-3-hydroxyhexanoate |
Structure-Reactivity Relationship (SAR) Studies via Computational Methods
Structure-Reactivity Relationship (SAR) studies aim to find correlations between a molecule's chemical structure and its reactivity. Computational methods are highly effective for establishing these relationships quantitatively. By calculating various molecular descriptors (e.g., electronic properties like atomic charges, steric properties, and energetic properties), researchers can build models that predict the reactivity of a compound. For this compound and related compounds, computational SAR can be used to understand how modifications to the structure, such as changing the ester group or the halogen atom, would affect its stability or its suitability as a substrate in a particular reaction. These predictive models can accelerate the design of new synthetic routes or the optimization of substrates for biocatalytic processes without the need for extensive experimental screening.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
A significant thrust in modern chemical synthesis is the development of environmentally benign and efficient processes. This is particularly relevant for the synthesis of functionalized molecules like ethyl 2-bromo-3-hydroxyhexanoate.
Green chemistry principles are increasingly being integrated into the synthesis of β-hydroxy-α-bromo esters to reduce environmental impact and improve safety. Research in this area focuses on several key aspects:
Alternative Solvents and Reaction Conditions: Traditional methods for synthesizing similar compounds, such as the Reformatsky reaction, often use volatile organic solvents. A greener approach involves using solvent-free conditions, often facilitated by microwave irradiation, which can lead to good to excellent yields of β-hydroxy esters. researchgate.net Another strategy is the use of aqueous media, as demonstrated in the synthesis of ethyl 2-bromo-3-hydroxybutanoate using a dioxane-water mixture. prepchem.com
Catalytic Methods: The development of catalytic methods is a cornerstone of green chemistry. For instance, copper-catalyzed Reformatsky-type reactions provide an efficient route to β-hydroxy esters using inexpensive and mild reaction conditions. organic-chemistry.org Research is ongoing to find catalysts that can promote the synthesis of α-bromo variants with high efficiency and selectivity.
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. One-pot procedures, such as the synthesis of (Z)-α–bromo-α,β-unsaturated esters from alcohols, exemplify this approach by avoiding the isolation of intermediate aldehydes, which are often volatile and toxic. nih.gov
| Green Chemistry Approach | Description | Potential Application for this compound Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions, often reducing reaction times and enabling solvent-free conditions. researchgate.net | Rapid and efficient synthesis from butyraldehyde (B50154) and ethyl bromoacetate (B1195939) under solvent-free conditions. |
| Aqueous Media | Employs water as a solvent, reducing the reliance on volatile organic compounds (VOCs). prepchem.com | Synthesis via bromohydrin formation from an unsaturated precursor in an aqueous system. |
| Copper Catalysis | Uses inexpensive and less toxic copper salts to catalyze key bond-forming reactions. organic-chemistry.org | A copper-catalyzed Reformatsky-type reaction between butyraldehyde and an appropriate bromoacetate derivative. |
| One-Pot Reactions | Combines multiple synthetic steps into a single operation without isolating intermediates, saving time, resources, and reducing waste. nih.gov | In-situ generation of the required aldehyde from an alcohol followed by the bromo-aldol reaction. |
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. beilstein-journals.orgsyrris.jp The application of flow chemistry to the synthesis of β-hydroxy-α-bromo esters is a promising area of research.
Key advantages and applications include:
Enhanced Safety and Control: Flow reactors handle small volumes of reactants at any given time, which allows for better control over reaction parameters like temperature and pressure. This is particularly advantageous for potentially exothermic or hazardous reactions.
Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions and higher yields. syrris.jp
Scalability and Automation: Scaling up production in a flow system is achieved by running the reactor for longer periods or by using multiple reactors in parallel, which is often simpler than scaling up batch reactors. syrris.jp Automation can also be integrated for real-time analysis and optimization. syrris.jp
Multi-step Synthesis: Flow chemistry enables the integration of multiple reaction and purification steps into a single continuous sequence. syrris.jp For the synthesis of this compound, a flow process could be envisioned where the initial aldol (B89426) or Reformatsky reaction is followed by in-line purification or subsequent transformations.
Biocatalysis in Flow: Self-sufficient heterogeneous biocatalysts have been successfully used in packed bed reactors for the continuous production of enantiomerically pure β-hydroxy esters, achieving high space-time yields and catalyst reusability. rsc.org This approach could be adapted for the stereoselective synthesis of this compound.
Expanding the Scope of Asymmetric Catalysis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of highly selective asymmetric catalytic methods for the synthesis of specific stereoisomers of this compound is a major research focus.
The quest for new and more efficient chiral catalysts and ligands is a continuous effort in asymmetric synthesis. For the synthesis of chiral β-hydroxy-α-bromo esters, research is directed towards:
Novel Ligand Architectures: The design of new chiral ligands is crucial for achieving high enantioselectivity. This includes the development of P-stereogenic phosphorus ligands acs.org, chiral N,N'-dioxides for metal complexes researchgate.netnih.gov, and tridentate ligands derived from amino acids. nih.gov These ligands create a specific chiral environment around the metal center, directing the stereochemical outcome of the reaction.
Catalyst Systems for Bromo-functionalization: Specific catalyst systems are being developed for reactions involving bromine. For example, a chiral N,N′-dioxide–Sb(III) complex has been shown to be effective in the catalytic asymmetric bromoamination of chalcones, yielding chiral α-bromo-β-amino ketone derivatives with excellent regio- and stereoselectivities. nih.gov Similarly, copper(II) acetate (B1210297) in combination with a camphor-derived amino pyridine (B92270) ligand has been used for the enantioselective Henry reaction with bromonitromethane (B42901) to produce 2-bromo-2-nitroalkan-1-ols. researchgate.net
Atropisomeric Catalysts: The use of catalysts possessing axial chirality, such as those based on binaphthyl scaffolds or other atropisomeric structures, is an expanding area. mdpi.com These catalysts have shown great promise in a variety of asymmetric transformations.
| Catalyst/Ligand Class | Example Application | Relevance to this compound |
| P-Stereogenic Phosphorus Ligands | Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters. acs.org | Potential for developing catalysts for the asymmetric hydrogenation of an unsaturated precursor to introduce the hydroxyl stereocenter. |
| Chiral N,N'-Dioxides | Sb(III)-catalyzed asymmetric bromoamination of chalcones. nih.gov | Design of new catalytic systems for the direct enantioselective bromo-aldol reaction. |
| Amino Acid-Derived Ligands | Asymmetric reduction of prochiral ketones. nih.gov | Development of catalysts for the enantioselective reduction of the corresponding β-keto-α-bromo ester. |
| Camphor-Derived Ligands | Cu(II)-catalyzed asymmetric Henry reaction with bromonitromethane. researchgate.net | Inspiration for designing catalysts for the direct asymmetric addition of a bromo-enolate to an aldehyde. |
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create highly efficient and selective reaction cascades. This approach is particularly powerful for the synthesis of chiral molecules.
A potential chemoenzymatic route to enantiopure this compound could involve:
Chemical Synthesis: A chemical reaction, such as a Reformatsky or aldol reaction, could be used to generate a racemic or diastereomeric mixture of this compound.
Enzymatic Resolution: An enzyme, such as a lipase (B570770), could then be used to selectively acylate or hydrolyze one of the stereoisomers, allowing for the separation of the enantiomers. This strategy has been demonstrated in the synthesis of other chiral hydroxy compounds. tubitak.gov.tr
Exploration of New Reactivity Modes and Transformations
The functional groups present in this compound—the bromine atom, the hydroxyl group, and the ester moiety—provide multiple handles for further chemical transformations. Research is focused on exploring new ways to utilize this reactivity to build more complex molecular architectures.
Future directions include:
Transformations of the Bromine Atom: The bromine at the α-position is a versatile functional group. It can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of substituents. It is also a key component in various cross-coupling reactions.
Derivatization via Boronic Esters: The conversion of the bromo-ester to a boronic ester derivative opens up possibilities for Suzuki and other palladium-catalyzed cross-coupling reactions. cuny.edu This allows for the formation of new carbon-carbon bonds at the α-position, a powerful tool for molecular construction. The asymmetric synthesis of chiral 1,2-bis(boronic) esters highlights the growing importance of boron chemistry in creating complex stereocenters. acs.orgnih.gov
Cyclization Reactions: The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. For example, intramolecular reactions could lead to the formation of epoxides, lactones, or other ring systems, depending on the reaction conditions.
Umpolung Reactivity: N-heterocyclic carbenes (NHCs) can be used to reverse the normal polarity of aldehydes (umpolung), turning them into nucleophiles. mdpi.com Exploring the reaction of the Breslow intermediate, derived from an aldehyde and an NHC, with electrophilic bromine sources or with α-bromo esters could lead to novel synthetic pathways.
Advanced Material Applications and Polymer Science
Currently, there is a notable absence of published research specifically detailing the use of this compound as a monomer or precursor in the synthesis of advanced materials or polymers. While related compounds, such as various hydroxyalkanoates, are recognized for their role in producing biodegradable polymers like polyhydroxyalkanoates (PHAs), the direct incorporation of this compound into polymer chains has not been documented. The unique combination of a bromine atom and a hydroxyl group on the hexanoate (B1226103) backbone could theoretically offer functionalities for creating polymers with tailored properties, such as flame retardancy or specific reactive sites for further modification. However, without dedicated studies, its potential in this domain remains purely speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
